1-Boc-3-iodomethyl-3-fluoroazetidine
Overview
Description
“1-Boc-3-iodomethyl-3-fluoroazetidine” is a heterocyclic organic compound with the chemical formula C10H15FINO2 . It is also known as Boc-3-iodomethyl-3-fluoroazetidine, which refers to the presence of the tert-butyloxycarbonyl (Boc) and fluoro (F) groups in its structure.
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate . The InChI code is 1S/C9H15FINO2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6H2,1-3H3 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 315.13 . It is a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Fluorinated Heterocyclic Amino Acids
1-Boc-3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, is synthesized using a pathway involving bromofluorination, reduction, ring closure, and removal of protective groups, leading to the formation of 1-Boc-3-fluoroazetidine-3-carboxylic acid (Van Hende et al., 2009). This method highlights the potential of 1-Boc-3-iodomethyl-3-fluoroazetidine as a building block in medicinal chemistry.
Continuous Flow Synthesis of Aza-heterocycles
N-Boc-3-iodoazetidine serves as a synthetic platform for generating lithiated azetidine and azetine under continuous flow conditions. This approach, utilizing flow technology and an environmentally responsible solvent, addresses sustainability concerns (Colella et al., 2021).
Applications in Asymmetric Synthesis
- Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-1,3-oxazolidines, derived from β-amino alcohols, are used as chiral inductors for stereoselective transformations. The Boc group plays a critical role in these transformations, contributing to efficient stereodifferentiation (Agami & Couty, 2004).
Radiochemical Applications
- Synthesis of Positron Emission Tomography Ligands: The synthesis of 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a ligand for the human alpha4beta2 nicotinic acetylcholine receptor, involves using this compound as a precursor. This synthesis is significant for PET imaging of central nicotinic acetylcholine receptors (Doll et al., 1999).
Analytical Chemistry
- Tritium Labeling in Analytical Methods: this compound may be relevant in methods such as detecting tritium-labeled proteins and nucleic acids in polyacrylamide gels, a technique important for various biochemical and molecular biology applications (Bonner & Laskey, 1974).
Protective Group Chemistry
- N-Boc Protection of Amines: Molecular iodine-catalyzed N-Boc protection of amines using Boc2O demonstrates the utility of iodine-based catalysts in amine protection, potentially relevant to compounds like this compound (Varala et al., 2006).
Photodynamic Therapy and Imaging
- NIR-II Fluorescence Imaging and Phototherapy: Thiophene donors for NIR-II fluorescence imaging offer potential for photodynamic/photothermal/chemo combination therapy. The use of boron dipyrromethene (BDP) with high quantum yields in the redshift demonstrates the applicability of structurally similar compounds in medical imaging and therapy (Liu et al., 2021).
Additional Chemical Applications
- Electrochemical Fluorocyclization: The synthesis of 5-fluoromethyl-2-oxazolines using electrochemistry with hypervalent iodine mediation highlights a sustainable method for generating fluorinated heterocycles, relevant to the chemistry of this compound (Haupt et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FINO2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDAPUKBGDZCHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CI)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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